硝基苯

概述

描述

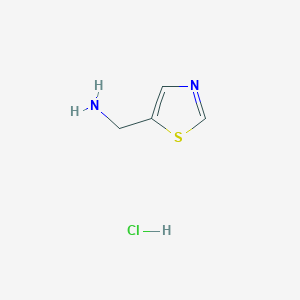

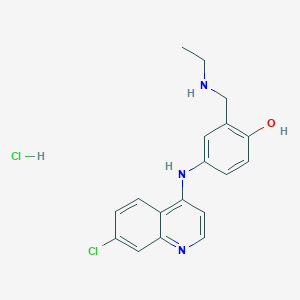

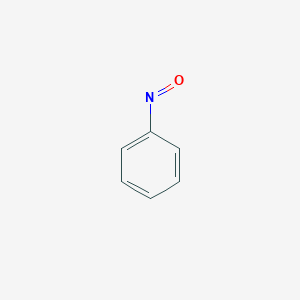

硝基苯是一种有机化合物,化学式为C₆H₅NO。它是典型的有机亚硝基化合物之一,其单体形式为深绿色,二聚体形式为浅黄色。 硝基苯在其单体和二聚体形式之间处于平衡状态,在较高温度和较低浓度下,单体形式占主导 .

合成路线和反应条件:

工业生产方法:

反应类型:

氧化和还原: 硝基苯可以被还原为苯胺,也可以被氧化为硝基苯.

取代反应:

狄尔斯-阿尔德反应: 硝基苯参与与二烯的狄尔斯-阿尔德反应.

常用试剂和条件:

氧化: 使用重铬酸钠和过氧一硫酸等氧化剂.

取代: 苯胺用作米尔斯反应的试剂.

主要产品:

苯胺: 由硝基苯还原制得.

偶氮苯衍生物: 由与苯胺的取代反应形成.

科学研究应用

硝基苯在科学研究中具有广泛的应用:

有机化学: 它用作合成各种有机化合物(包括仲胺和N-杂环化合物)的结构单元.

生物学和医学: 研究硝基苯衍生物的潜在生物活性及其治疗应用.

工业: 它用于生产染料、药物和农用化学品.

作用机制

硝基苯的作用机制包括其参与各种化学反应:

类似化合物:

硝基苯的独特性:

生化分析

Biochemical Properties

Nitrosobenzene undergoes Diels–Alder reactions with dienes . Reduction of nitrosobenzene produces aniline .

Cellular Effects

Nitrosobenzene metabolites have a wide range of toxicological effects . For example, methemoglobinemia is caused by the interaction of hemoglobin with the metabolites of nitrobenzene reduction (nitrosobenzene, phenylhydroxylamine, and aniline) .

Molecular Mechanism

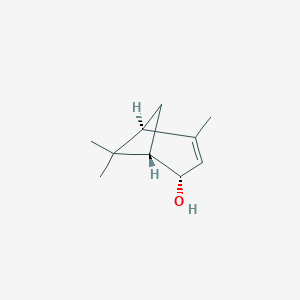

Nitrosobenzene and other nitrosoarenes typically participate in a monomer-dimer equilibrium . The dimers are often favored in the solid state, whereas the deeply colored monomers are favored in dilute solution or at higher temperatures . The dimers can be formulated as Ar (O −)N + =N + (O −)Ar .

Temporal Effects in Laboratory Settings

Nitrosobenzene exists in the solution phase as a mixture of monomer and dimer in dynamic equilibrium whose composition is dependent on temperature (monomer favored at higher temperature) and concentration (monomer favored at low concentration), as well as the identity of the medium (gas phase or solvent) .

Dosage Effects in Animal Models

In experimental animals, nitrobenzene is acutely toxic . For the rat, the oral LD50 is 640 mg/kg body weight and the dermal LD50 2100 mg/kg body weight . High doses cause neurological symptoms .

Metabolic Pathways

Two pathways for nitrobenzene metabolism have been proposed: (1) reduction of the nitro group to form aniline, followed by ring oxidation to form aminophenols, which can conjugate with glucuronide or sulfate, and (2) ring oxidation to form nitrophenols, which can conjugate with glucuronide or sulfate .

Transport and Distribution

Most occupational exposure to nitrobenzene occurs through the skin or through breathing . Both ingestion and inhalation exposures for the people are possible, and they are most likely to occur in people close to hazardous waste sites or industrial/manufacturing sources .

相似化合物的比较

Nitrobenzene: Similar to nitrosobenzene but contains a nitro group (NO₂) instead of a nitroso group (NO).

Aniline: The reduced form of nitrosobenzene, containing an amino group (NH₂) instead of a nitroso group.

Uniqueness of Nitrosobenzene:

属性

IUPAC Name |

nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRKCXQQSUWLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060417 | |

| Record name | Nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-96-9 | |

| Record name | Nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROSOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI9W9E8G2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Nitrosobenzene?

A1: The molecular formula of Nitrosobenzene is C6H5NO, and its molecular weight is 107.11 g/mol.

Q2: What are the key spectroscopic features of Nitrosobenzene?

A2: Nitrosobenzene shows distinct peaks in various spectroscopic analyses:* IR Spectroscopy: [, , ] Characteristic absorptions for N=O stretching and C-N stretching vibrations. * NMR Spectroscopy: [, ] Chemical shifts observed for aryl protons, providing information about the electronic environment.* Mass Spectrometry: [] Exhibits a parent ion peak corresponding to its molecular weight and fragmentation patterns useful for structural elucidation.

Q3: Is Nitrosobenzene stable in solution?

A3: Nitrosobenzene exists in a monomer-dimer equilibrium in solution. [, , ] The position and nature of substituents on the benzene ring can influence the equilibrium. []

Q4: How does temperature affect Nitrosobenzene in its solid state?

A4: Nitrosobenzene dimers can undergo photothermal reactions in the solid state. [] For instance, UV irradiation can lead to dissociation of the dimers, and subsequent thermal treatment can reverse the process, resulting in dimerization.

Q5: Can Nitrosobenzene act as a ligand in metal complexes?

A5: Yes, Nitrosobenzene can act as a bridging ligand, coordinating to metal centers through its nitrogen and oxygen atoms. [, ]

Q6: What is the role of metal oxides in the conversion of Nitrosobenzene to Nitrobenzene?

A6: Transition metal oxides can catalyze the oxidation of Nitrosobenzene to Nitrobenzene. [, ] This reaction is of interest for both practical applications and understanding fundamental surface chemistry.

Q7: How do different metal oxides compare in their catalytic activity towards Nitrosobenzene?

A7: α-Mn3O4 has been shown to be more active than SiO2 and γ-Al2O3 in catalyzing the oxidation of Nitrosobenzene. [] The difference in reactivity is attributed to the ability of α-Mn3O4 to participate in redox mechanisms involving lattice oxygen.

Q8: Have computational methods been used to study Nitrosobenzene?

A8: Yes, CNDO calculations have been used to investigate the electron population at the nitroso nitrogen in Nitrosobenzene and its derivatives. [] These calculations can provide insights into the reactivity and electronic properties of Nitrosobenzene.

Q9: How do substituents on the benzene ring affect the reactivity of Nitrosobenzene?

A9: Substituents significantly influence Nitrosobenzene reactivity:* Electron-withdrawing groups: Can increase the reaction rate with nucleophiles. [] * Electron-donating groups: Can decrease the reaction rate with nucleophiles. [] * Steric hindrance: Bulky substituents, especially in the ortho positions, can hinder reactions and alter the reactivity. [, ]

Q10: Are there strategies to stabilize Nitrosobenzene?

A10: While specific formulation strategies are not detailed in the provided abstracts, understanding the factors influencing Nitrosobenzene stability, such as its tendency to dimerize and undergo photothermal reactions, can inform stabilization strategies. [, , ]

Q11: Is Nitrosobenzene toxic?

A11: Nitrosobenzene is considered toxic and can cause oxidative damage in biological systems. [, , ] It can induce the formation of methemoglobin, which reduces the oxygen-carrying capacity of red blood cells. [, ]

Q12: What is the mechanism of Nitrosobenzene toxicity in erythrocytes?

A12: Nitrosobenzene can be reduced to phenylhydroxylamine within erythrocytes. [] This process generates hydrogen peroxide, leading to oxidative damage to hemoglobin and ultimately hemolysis.

Q13: Can Nitrosobenzene be degraded by microorganisms?

A13: The green alga Chlorella pyrenoidosa can partially convert Nitrosobenzene to hydroxamic acid metabolites. [] This suggests a potential biodegradation pathway for this compound in the environment.

Q14: What analytical techniques are used to study Nitrosobenzene and its reactions?

A14: Various techniques are employed, including:* IR Spectroscopy: To identify adsorbed species and study surface reactions. [, ]* Mass Spectrometry: To identify reaction products and intermediates. [, , ]* NMR Spectroscopy: To study monomer-dimer equilibria, reaction kinetics, and identify reaction products. [, , , ]* Electron Spin Resonance (ESR) Spectroscopy: To detect and characterize radical species formed during reactions involving Nitrosobenzene. [, , , ]* High-Performance Liquid Chromatography (HPLC) coupled with EPR or mass spectrometry: To separate and identify Nitrosobenzene adducts with biological molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)